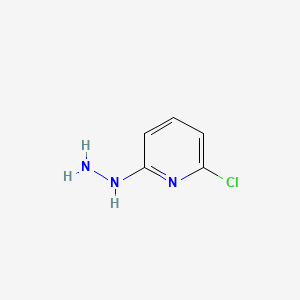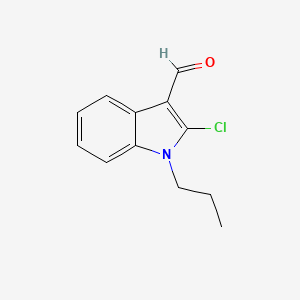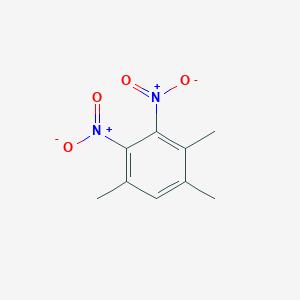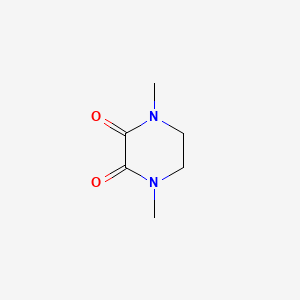
N-丙基萘-1-胺
概述
描述
N-propylnaphthalen-1-amine is an organic compound with the molecular formula C13H15N It is a derivative of naphthalene, where a propyl group is attached to the nitrogen atom of the amine group
科学研究应用
N-propylnaphthalen-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
安全和危害
未来方向
作用机制
Target of Action
It’s worth noting that many aromatic amines, like n-propylnaphthalen-1-amine, often interact with various protein receptors or enzymes in the body .
Mode of Action
Aromatic amines can interact with their targets in various ways, such as binding to receptors or acting as substrates for enzymes
Biochemical Pathways
Many aromatic amines are involved in various biochemical pathways, depending on their specific targets and mode of action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-propylnaphthalen-1-amine are not well-documented. These properties greatly influence the bioavailability of a compound. In general, aromatic amines can be absorbed through various routes, distributed throughout the body, metabolized mainly in the liver, and excreted via the kidneys .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like N-propylnaphthalen-1-amine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
生化分析
Biochemical Properties
N-propylnaphthalen-1-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between N-propylnaphthalen-1-amine and cytochrome P450 can lead to the modulation of the enzyme’s activity, affecting the metabolic pathways of other compounds. Additionally, N-propylnaphthalen-1-amine can bind to proteins such as albumin, influencing its distribution and availability in biological systems .
Cellular Effects
N-propylnaphthalen-1-amine has been shown to impact various cellular processes. It can influence cell signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular metabolism. For instance, N-propylnaphthalen-1-amine can activate or inhibit specific signaling pathways, resulting in altered cellular responses. This compound has also been found to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell function and viability .
Molecular Mechanism
The molecular mechanism of N-propylnaphthalen-1-amine involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For example, N-propylnaphthalen-1-amine can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, further influencing cellular processes .
Dosage Effects in Animal Models
The effects of N-propylnaphthalen-1-amine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, N-propylnaphthalen-1-amine can induce toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects are essential for determining the safe and effective use of this compound in preclinical studies .
Metabolic Pathways
N-propylnaphthalen-1-amine is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound can also influence metabolic flux by altering the activity of key enzymes, thereby affecting the levels of various metabolites in the cell .
Transport and Distribution
The transport and distribution of N-propylnaphthalen-1-amine within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, N-propylnaphthalen-1-amine can bind to proteins such as albumin, which facilitates its distribution to different cellular compartments. These interactions are crucial for understanding the compound’s bioavailability and pharmacokinetics .
准备方法
Synthetic Routes and Reaction Conditions: N-propylnaphthalen-1-amine can be synthesized through several methods. One common approach involves the alkylation of naphthalen-1-amine with propyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: Naphthalen-1-amine
Reagent: Propyl halide (e.g., propyl bromide)
Conditions: Basic medium (e.g., sodium hydroxide) and an appropriate solvent (e.g., ethanol)
Reaction: [ \text{C}{7}\text{NH}_2 + \text{C}{7}\text{NH}\text{C}_3\text{H}_7 + \text{HBr} ]
Industrial Production Methods: In an industrial setting, the production of N-propylnaphthalen-1-amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
N-propylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of naphthalene derivatives with oxidized side chains.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into more reduced forms.
Substitution: N-propylnaphthalen-1-amine can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides in the presence of a base
Major Products Formed:
Oxidation: Naphthalene derivatives with carboxyl or hydroxyl groups
Reduction: Reduced amine derivatives
Substitution: Various substituted naphthalene compounds
相似化合物的比较
N-propylnaphthalen-1-amine can be compared with other similar compounds, such as:
N-methylnaphthalen-1-amine: Similar structure but with a methyl group instead of a propyl group.
N-ethylnaphthalen-1-amine: Contains an ethyl group instead of a propyl group.
N-butylnaphthalen-1-amine: Features a butyl group instead of a propyl group.
Uniqueness: N-propylnaphthalen-1-amine is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity compared to its methyl, ethyl, and butyl counterparts.
属性
IUPAC Name |
N-propylnaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOYKONBZHXCFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70323990 | |
| Record name | N-propylnaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-60-3 | |
| Record name | NSC405386 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-propylnaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-propylnaphthalen-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H,3H-Thieno[3,4-c]furan-1,3-dione](/img/structure/B1347166.png)







![N-[4-(2-chloropropanoyl)phenyl]acetamide](/img/structure/B1347185.png)



![5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1347189.png)
